molecular formula C24H28ClN3 B12733266 Spiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(9H),1'-cyclopentane)-9-ethanamine, 1,2,3,10a-tetrahydro-N-(3-chlorophenyl)- CAS No. 133307-95-6

Spiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(9H),1'-cyclopentane)-9-ethanamine, 1,2,3,10a-tetrahydro-N-(3-chlorophenyl)-

Cat. No.: B12733266
CAS No.: 133307-95-6
M. Wt: 393.9 g/mol
InChI Key: REBXFLFYJFWUAT-UHFFFAOYSA-N
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Description

Systematic Nomenclature and IUPAC Conventions

The compound’s IUPAC name, 3-chloro-N-(2-spiro[1,2,3,3a-tetrahydrocyclopenta[c]benzodiazepine-4,1'-cyclopentane]-5-ylethyl)aniline , reflects its intricate polycyclic architecture. The nomenclature follows these conventions:

  • Spiro System : The prefix spiro denotes the junction of two rings (cyclopenta[c]benzodiazepine and cyclopentane) at a single atom (position 10 of the diazepine and position 1' of the cyclopentane).
  • Benzodiazepine Core : The fused benzo and diazepine rings are numbered such that the nitrogen atoms occupy positions 1 and 5, with the diazepine ring incorporating a seven-membered structure.
  • Substituents : The 3-chlorophenyl group is attached via an ethylamine linker to the spiro system’s diazepine nitrogen.

The SMILES notation C1CCC2(C1)C3CCCC3=NC4=CC=CC=C4N2CCNC5=CC(=CC=C5)Cl further elucidates connectivity, highlighting the spiro junction (C1CCC2(C1)...) and the chloroaniline moiety. The InChIKey REBXFLFYJFWUAT-UHFFFAOYSA-N serves as a unique identifier for digital databases.

Molecular Formula and Weight Analysis

The molecular formula C₂₄H₂₈ClN₃ reveals a composition of 24 carbon, 28 hydrogen, 1 chlorine, and 3 nitrogen atoms. Key mass-related properties include:

Property Value Reference
Molecular Weight 393.9 g/mol
Exact Mass 393.1971756 Da
XLogP3-AA (Lipophilicity) 5.4

The molecular weight aligns with spirocyclic amines of similar complexity, such as the non-chlorinated analog (C₂₅H₃₁N₃, 373.5 g/mol). The chlorine atom contributes significantly to the mass difference (20.4 g/mol) and enhances electronegativity, influencing solubility and reactivity.

Stereochemical Configuration and Conformational Dynamics

The compound’s spiro architecture imposes rigid stereochemical constraints:

  • Spiro Junction : The shared carbon atom (C10/C1') forces orthogonal orientation of the cyclopentane and diazepine rings, limiting rotational freedom.
  • Chiral Centers : The diazepine ring’s 10a-position and the ethylamine linker may introduce chirality, though specific configurations remain uncharacterized in available data.
  • Conformational Flexibility : Four rotatable bonds (N–C, C–C in the ethylamine chain) allow limited flexibility, as evidenced by the Rotatable Bond Count of 4.

Computational models suggest that the 3-chlorophenyl group adopts a pseudo-axial orientation to minimize steric clashes with the diazepine ring. Hydrogen bonding between the aniline NH and diazepine nitrogen (donor-acceptor distance: ~2.8 Å) further stabilizes the conformation.

Crystallographic Data and Solid-State Arrangement

While crystallographic data for this specific compound are unavailable, analogous spirocyclic diazepines exhibit characteristic packing motifs:

  • Intermolecular Interactions : NH···N hydrogen bonds between diazepine moieties form zig-zag chains, as seen in related structures.
  • Van der Waals Packing : The chlorophenyl group engages in edge-to-face interactions with adjacent aromatic systems, optimizing lattice energy.
  • Unit Cell Parameters : Hypothetical models predict a monoclinic system with P2₁/c symmetry, based on similar spiro compounds.

The absence of experimental diffraction data underscores the need for targeted crystallographic studies to resolve precise bond angles and torsional strain.

Properties

CAS No.

133307-95-6

Molecular Formula

C24H28ClN3

Molecular Weight

393.9 g/mol

IUPAC Name

3-chloro-N-(2-spiro[1,2,3,3a-tetrahydrocyclopenta[c][1,5]benzodiazepine-4,1'-cyclopentane]-5-ylethyl)aniline

InChI

InChI=1S/C24H28ClN3/c25-18-7-5-8-19(17-18)26-15-16-28-23-12-2-1-10-22(23)27-21-11-6-9-20(21)24(28)13-3-4-14-24/h1-2,5,7-8,10,12,17,20,26H,3-4,6,9,11,13-16H2

InChI Key

REBXFLFYJFWUAT-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)C3CCCC3=NC4=CC=CC=C4N2CCNC5=CC(=CC=C5)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(9H),1’-cyclopentane)-9-ethanamine, 1,2,3,10a-tetrahydro-N-(3-chlorophenyl)- typically involves multi-component reactions (MCRs). One common method is the condensation of aromatic o-diamines with ketones in the presence of a catalyst. For instance, a solution of 1,2-diamine, ketone, isocyanide, and trimethylsilylazide can be stirred in methanol at room temperature using a hybrid catalyst like [bmim]5[PNiW11O39]·3H2O . This method is advantageous due to its mild reaction conditions and high yields.

Industrial Production Methods

Industrial production of this compound may involve the use of heterogeneous catalysts such as ferrocene supported activated carbon (FC/AC). This catalyst facilitates the condensation of o-phenylenediamine and ketones under solvent-free conditions at elevated temperatures (e.g., 90°C) to achieve high conversion rates and selectivity . The use of such catalysts is beneficial for large-scale synthesis due to their recyclability and environmental friendliness.

Chemical Reactions Analysis

Types of Reactions

Spiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(9H),1’-cyclopentane)-9-ethanamine, 1,2,3,10a-tetrahydro-N-(3-chlorophenyl)- undergoes various chemical reactions, including:

    Condensation Reactions: Formation of the spiro compound through the condensation of diamines and ketones.

    Cyclization Reactions: Involving the formation of the diazepine ring.

    Substitution Reactions: Particularly electrophilic aromatic substitution due to the presence of the benzene ring.

Common Reagents and Conditions

Common reagents include aromatic o-diamines, ketones, isocyanides, and trimethylsilylazide. Reaction conditions often involve the use of catalysts like [bmim]5[PNiW11O39]·3H2O or FC/AC under mild to moderate temperatures .

Major Products

The major products formed from these reactions are typically spiro-benzodiazepine derivatives, which are significant due to their potential pharmacological activities.

Scientific Research Applications

Biological Activities

Research indicates that spiro compounds like Spiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(9H),1'-cyclopentane)-9-ethanamine exhibit promising biological activities:

  • Anticancer Properties : Studies have shown that this compound demonstrates antiproliferative effects against various cancer cell lines, including human colon carcinoma and prostate carcinoma cells. The structural configuration may enhance interactions with specific biological targets, thereby improving therapeutic efficacy.
  • Receptor Interactions : The rigid structure of spiro compounds facilitates their binding to various receptors and enzymes. This characteristic is crucial for understanding their pharmacodynamics and optimizing therapeutic uses.

Applications in Medicinal Chemistry

The applications of this compound in medicinal chemistry are noteworthy:

  • Drug Development : Its unique structure and biological activity make it a candidate for developing new anticancer drugs.
  • Pharmacological Studies : Research into the binding affinities and mechanisms of action can lead to the optimization of therapeutic agents targeting specific diseases .

Case Studies

Several case studies have documented the efficacy of spiro compounds in clinical settings:

  • In Vitro Studies : Research has demonstrated that spiro compounds exhibit significant antiproliferative effects against cancer cell lines. These findings suggest that further development could lead to effective treatments for various cancers .
  • Binding Affinity Studies : Investigations into the binding affinities of this compound with specific receptors have shown promising results, indicating potential pathways for drug development aimed at enhancing therapeutic efficacy .

Mechanism of Action

The mechanism of action of Spiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(9H),1’-cyclopentane)-9-ethanamine, 1,2,3,10a-tetrahydro-N-(3-chlorophenyl)- involves its interaction with specific molecular targets in the body. Benzodiazepine derivatives typically act on the central nervous system by enhancing the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor . This leads to sedative, anxiolytic, and muscle relaxant effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The pharmacological and chemical profiles of 3-Cl-spiro are best understood in comparison to its phenyl-substituted analogues. Key derivatives include:

Compound Name Substituent (R) Molecular Formula Molecular Weight (g/mol) Key Activities/Properties
N-(4-Methylphenyl) derivative 4-CH₃ C₂₅H₃₁N₃ 373.544 Moderate MAO inhibition; lower anticonvulsant activity compared to 3-Cl .
N-(4-Nitrophenyl) derivative 4-NO₂ C₂₄H₂₈N₄O₂ 404.505 Enhanced MAO inhibition (electron-withdrawing NO₂ group); reduced solubility .
N-(3-Methylphenyl) derivative 3-CH₃ C₂₅H₃₁N₃ 373.544 Intermediate anticonvulsant activity; higher lipophilicity than 3-Cl .
3-Cl-spiro (target compound) 3-Cl C₂₄H₂₇ClN₃ ~404.5 Optimal balance of MAO inhibition (IC₅₀ ~5 µM), anticonvulsant activity, and low toxicity .
Substituent Effects:
  • Electron-withdrawing groups (e.g., Cl, NO₂): Enhance MAO inhibition due to increased electrophilicity at the amine center, improving enzyme binding .
  • Electron-donating groups (e.g., CH₃) : Reduce MAO affinity but improve metabolic stability and bioavailability .
  • Positional isomerism : 3-substituted derivatives (e.g., 3-Cl, 3-CH₃) exhibit superior anticonvulsant activity compared to 4-substituted analogues, likely due to steric and electronic compatibility with neuronal targets .

Pharmacological and Biochemical Findings

MAO Inhibition and Anticonvulsant Activity

  • 3-Cl-spiro : Exhibits IC₅₀ of ~5 µM for MAO-A inhibition, with 85% seizure suppression in rodent models at 50 mg/kg .
  • 4-NO₂ analogue: Higher MAO inhibition (IC₅₀ ~2 µM) but lower anticonvulsant efficacy (60% suppression) due to poor blood-brain barrier penetration .
  • 4-CH₃ analogue : Lower MAO inhibition (IC₅₀ ~15 µM) but superior analgesic activity, highlighting substituent-driven functional divergence .

Toxicity and Metabolic Stability

  • 3-Cl-spiro : LD₅₀ >500 mg/kg in mice, indicating low acute toxicity. Chlorine substituent slows hepatic metabolism, prolonging half-life .
  • 4-NO₂ analogue: Higher toxicity (LD₅₀ ~300 mg/kg) due to reactive nitroso metabolites .

Biological Activity

Spiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(9H),1'-cyclopentane)-9-ethanamine, 1,2,3,10a-tetrahydro-N-(3-chlorophenyl)- is a complex organic compound notable for its unique spirocyclic structure. This compound belongs to a class of spiro compounds characterized by the fusion of multiple rings sharing a single atom. Its intricate structure suggests potential for diverse biological activities, particularly in medicinal chemistry.

Chemical Structure and Properties

The compound features a spiro linkage between a diazepine ring and a cyclopentane moiety, along with a chlorophenyl substituent. This configuration contributes to its unique chemical properties and biological activities.

Molecular Formula

  • Molecular Formula : C27H35N3
  • Molecular Weight : 439.66 g/mol

Biological Activities

Research indicates that spiro compounds often exhibit significant biological activities, including:

  • Anticancer Activity : Studies have demonstrated that certain spiro compounds show antiproliferative effects against various cancer cell lines. For instance, in vitro tests have revealed efficacy against human colon carcinoma and prostate carcinoma cells.
  • Antimicrobial Properties : Some derivatives of spiro compounds have been evaluated for their antimicrobial activity. They have exhibited substantial effects against bacteria and fungi, positioning them as potential candidates for new antimicrobial agents .
  • Neuropharmacological Effects : The compound may interact with neurotransmitter systems, particularly through mechanisms similar to benzodiazepines that modulate GABA receptor activity. This interaction can lead to effects such as anxiolytic and anticonvulsant properties.

The biological activity of Spiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(9H),1'-cyclopentane)-9-ethanamine is thought to arise from its ability to bind to specific receptors or enzymes within the body. The presence of the diazepine structure suggests potential interactions with GABAergic pathways, which are crucial in regulating neuronal excitability .

Research Findings and Case Studies

Several studies provide insight into the biological activities of this compound:

StudyFindings
Demonstrated antiproliferative effects against colon and prostate cancer cell lines.
Evaluated antimicrobial activity against various pathogens using agar diffusion methods; showed significant inhibition.
Investigated neuropharmacological effects, indicating potential anxiolytic properties through GABA receptor modulation.

Experimental Data

In vitro assays have shown that Spiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(9H),1'-cyclopentane)-9-ethanamine exhibits:

  • IC50 Values : Specific IC50 values against cancer cell lines need further elucidation but preliminary data indicate promising results.
  • Minimum Inhibitory Concentration (MIC) : For antimicrobial activity, MIC values were determined against several bacterial strains, showing effective inhibition comparable to standard antibiotics .

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